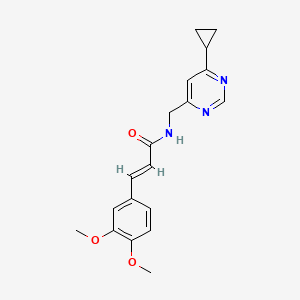

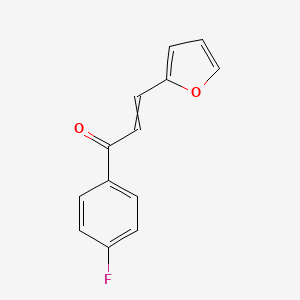

![molecular formula C23H20N2O5 B2648028 2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922131-67-7](/img/structure/B2648028.png)

2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This often involves various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications

Synthetic Approaches and Structural Insights

The synthesis of this compound involves intricate chemical reactions. Researchers have explored various synthetic routes to access it, aiming for high yields and purity. Structural studies, including X-ray crystallography, have revealed its three-dimensional arrangement, which informs its reactivity and interactions with other molecules .

Biological Activities and Pharmacological Significance

Antioxidant Properties: Studies have investigated the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing harmful free radicals, which can damage cells and contribute to various diseases. Researchers have explored its ability to scavenge reactive oxygen species (ROS) and protect cellular components .

Antibacterial Effects: The compound’s antibacterial properties have attracted attention. In vitro assays have evaluated its efficacy against bacterial strains, including both Gram-positive and Gram-negative bacteria. Understanding its mechanism of action and potential synergies with existing antibiotics is essential for combating drug-resistant pathogens .

Heterocyclic Derivatives and Drug Development

Fused Heterocycles: Researchers have utilized this compound as a building block for constructing fused heterocyclic systems. By incorporating it into larger ring structures, they create novel compounds with diverse biological activities. These heterocycles may serve as potential drug candidates or lead compounds for further optimization .

Targeting Specific Biological Pathways: Exploring the compound’s interactions with biological targets is crucial. Computational studies and in vitro assays have identified potential protein binding sites. Researchers investigate whether it modulates specific pathways related to inflammation, cell proliferation, or other disease processes .

Pharmaceutical Applications

Drug Design and Optimization: Given its unique structural features, researchers explore modifications to enhance its pharmacological properties. Rational drug design aims to improve solubility, bioavailability, and target specificity. Computational tools guide these efforts, predicting binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties .

Neuropharmacology and CNS Disorders: Considering its structural resemblance to known neuroactive compounds, investigations into its effects on the central nervous system (CNS) are ongoing. Researchers explore potential applications in treating neurodegenerative diseases, mood disorders, or pain management .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2,6-dimethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c1-25-16-7-4-5-8-18(16)30-17-12-11-14(13-15(17)23(25)27)24-22(26)21-19(28-2)9-6-10-20(21)29-3/h4-13H,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWIVMJECUMLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

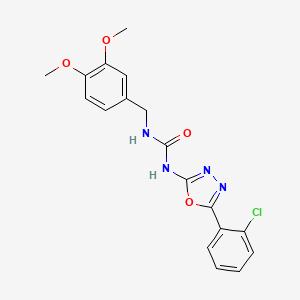

![5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide](/img/structure/B2647947.png)

![2-ethoxy-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2647948.png)

![6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine](/img/structure/B2647951.png)

![2-([1,1'-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/no-structure.png)

![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2647956.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2647958.png)

![(E)-4-(Dimethylamino)-N,N-bis[(2-hydroxyphenyl)methyl]but-2-enamide](/img/structure/B2647964.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2647965.png)